molecular formula C11H15Cl2N B1331159 Benzenemethanamine, N-butyl-3,4-dichloro- CAS No. 60509-37-7

Benzenemethanamine, N-butyl-3,4-dichloro-

Cat. No. B1331159
CAS RN: 60509-37-7
M. Wt: 232.15 g/mol
InChI Key: YVZJVLADBODSAQ-UHFFFAOYSA-N
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Description

Benzenemethanamine, N-butyl-3,4-dichloro-, also known as BDDB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound has been synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations in lab experiments.

Scientific Research Applications

Chemical Synthesis

This compound is used in chemical synthesis . For instance, it’s used in the synthesis of N-(3,4-dichlorophenyl)methyl oxamic acid . This process involves stirring a mixture of N-(3,4-dichlorophenyl)methyl oxamic acid ethyl ester, ethanol, NaOH, and water overnight under N2 .

Biocatalysis

The compound is also used in biocatalysis . For example, a chimeric lipase B with high activity for the diethyl 3-[3’, 4’-dichlorophenyl]glutarate was created using DNA shuffling . This process involved three homologous lipases from Hyphozyma sp. CBS 648.91, C. antarctica ATCC 32657, and Cryptococcus tsukubaensis ATCC 24555 as the female parent .

Drug Intermediates

The compound is used in the synthesis of chiral drug intermediates . Biocatalysis is increasingly used as a synthetic route to produce complex molecules in industrial fields, such as the synthesis of high value-added chemicals and drug intermediates .

Pharmacological Evaluation

The compound is used in pharmacological evaluations . For instance, it’s used in the in vitro data on inhibition of human recombinant serotonin, norepinephrine, and dopamine transporters .

Structure-Activity Relationships Analysis

The compound is used in preliminary structure-activity relationships analysis . This involves investigating the hypothesis that the bulky and highly lipophilic tricyclic core of the compound could play a role both in the activity and cytotoxic profile .

Commercial Availability

The compound is commercially available and can be purchased from various chemical suppliers . This makes it accessible for various research and industrial applications.

properties

IUPAC Name

N-[(3,4-dichlorophenyl)methyl]butan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15Cl2N/c1-2-3-6-14-8-9-4-5-10(12)11(13)7-9/h4-5,7,14H,2-3,6,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVZJVLADBODSAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNCC1=CC(=C(C=C1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70946289
Record name N-[(3,4-Dichlorophenyl)methyl]butan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70946289
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

60509-37-7, 23530-78-1
Record name N-Butyl-3,4-dichlorobenzenemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=60509-37-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenemethanamine, N-butyl-3,4-dichloro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060509377
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-[(3,4-Dichlorophenyl)methyl]butan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70946289
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Following a procedure analogous to that for the synthesis of Example 106, 3,4-dichlorobenzaldehyde (10.0 g, 57.1 mmol) and butan-1-amine (4.18 g, 57.1 mmol) were converted to the title compound (7.09 g, 53%). 1H NMR (CDCl3) δ 7.45 (d, J=2.0 Hz, 1H), 7.40 (d, J=8.1 Hz, 1H), 7.19 (dd, J=2.0, 8.1 Hz, 1H), 3.79 (s, 2H), 2.68-2.59 (m, 2H), 1.59-1.45 (m, 2H), 1.36 (qd, J=7.3, 15.0 Hz, 2H), 0.92 (t, J=7.4 Hz, 3H); MS (ESI+) m/z 232.1 (M+H)+.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
4.18 g
Type
reactant
Reaction Step One
Yield
53%

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